3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone
Description
Properties
CAS No. |
101833-09-4 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
5-methyl-3-phenyl-3-prop-2-enyloxolan-2-one |
InChI |
InChI=1S/C14H16O2/c1-3-9-14(10-11(2)16-13(14)15)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 |
InChI Key |
QEEZGNLDPXQOOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)(CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anti-inflammatory, and other pharmacological effects.
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.18 g/mol
- CAS Registry Number : 1073-11-6
- IUPAC Name : 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone
Antimicrobial Properties
Research indicates that compounds similar to 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone exhibit significant antimicrobial activity. For instance, studies have shown that furanones can inhibit the establishment of biofilms and the expression of virulence in various microorganisms through the inhibition of quorum sensing systems. Specifically, they have been effective against:
- Bacteria : Staphylococcus aureus, Staphylococcus epidermidis, and Vibrio spp.
- Fungi : Fusarium spp.
- Protozoa : Acanthamoeba spp. .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Furanones are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is crucial in treating conditions characterized by chronic inflammation.
The biological activity of 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone is primarily attributed to its ability to interfere with bacterial communication (quorum sensing). By disrupting these signaling pathways, it can prevent biofilm formation and reduce pathogenicity in bacteria .
Table 1: Summary of Biological Activities
Research Findings
- A study demonstrated that furanones could significantly reduce the biofilm formation of Staphylococcus aureus by interfering with its quorum sensing mechanisms.
- Another investigation highlighted the anti-inflammatory potential of similar compounds, showing a decrease in TNF-alpha production in macrophage cell lines when treated with furanone derivatives.
Comparison with Similar Compounds
Substituent Variation and Molecular Properties
The table below compares 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone with structurally related furanones, highlighting key differences in substituents, molecular weight, and natural occurrence:
Key Observations
Substituent Impact on Applications :
- Alkyl Chain Length : Longer alkyl chains (e.g., tetradecyl in γ-stearolactone) correlate with lipid-like properties, making them suitable for surfactants or skincare . Shorter chains (e.g., propyl in γ-heptalactone) are associated with fruity aromas .
- Functional Groups : The vinyl group in lavender lactone contributes to its floral scent, while the phenyl group in the target compound may enhance π-π interactions in drug design .
Occurrence in Natural Products: 5-Hexyldihydro-4-methyl-2(3H)-furanone is found in citrus, whereas 5-ethyl derivatives are detected in rye-based diets at 1.95 mg/kg . The target compound’s synthetic nature contrasts with these naturally occurring analogs.
Research Findings and Industrial Relevance
Stability and Reactivity
- Allyl Group Reactivity : The allyl substituent in the target compound may facilitate Diels-Alder reactions, enabling the synthesis of complex heterocycles. This contrasts with saturated alkyl chains in γ-heptalactone or γ-stearolactone, which exhibit lower reactivity .
- Thermal Stability: Long-chain furanones like γ-stearolactone are solids at room temperature, while smaller analogs (e.g., γ-heptalactone) are liquids, impacting their storage and handling .
Toxicological Profiles
Preparation Methods
Reaction Design
Substrate Synthesis :
Cyclization :
Representative Reaction:
$$
\text{γ-Keto ester} + \text{HCl} \rightarrow \text{3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone} + \text{MeOH}
$$
Table 1. Optimization of Cyclization Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 3–10% | Maximizes ring closure |
| Temperature | 95–100°C | Balances rate vs. decomposition |
| Reaction Time | 2–3 hours | Minimizes byproducts |
Alkylation of Preformed Dihydrofuranones
An alternative strategy involves introducing substituents to a preassembled dihydrofuranone core. This two-step approach mitigates steric challenges during ring formation.
Step 1: Synthesis of 5-Methyl-3-phenyldihydro-2(3H)-furanone
Step 2: Allylation at the 3-Position
- Allyl Source : Allyl bromide or allyl chloride .
- Base : K₂CO₃ or DBU in DMF.
- Mechanism : SN2 displacement or conjugate addition, depending on conditions.
Table 2. Allylation Efficiency Under Varied Bases
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 45 |
| DBU | THF | 60°C | 62 |
| NaH | DMSO | 25°C | 28 |
Catalytic Asymmetric Synthesis
Enantioselective routes are critical for pharmaceutical applications. Organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Rh, Pd) enable asymmetric induction.
Proline-Catalyzed Aldol Cyclization
Palladium-Catalyzed Allylic Alkylation
- Substrate : 5-Methyl-3-phenyldihydro-2(3H)-furanone .
- Catalyst : Pd(PPh₃)₄ with BINAP ligand.
- Allyl Donor : Allyl acetate in THF at 50°C.
- Yield : 75% with 92% ee.
Green Chemistry Approaches
Recent trends emphasize solvent-free or bio-based methods.
Microwave-Assisted Synthesis
Q & A
Q. What are the common synthetic strategies for preparing 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of dihydrofuranone derivatives typically involves intramolecular or intermolecular condensation reactions. For example, 4-[(4-methylthio)phenyl]-3-phenyl-2(5H)-furanone is synthesized via condensation of 1-[(4-methylthio)phenyl]-2-(phenyl acetoxy)-1-ethanone under controlled conditions, with reaction time and solvent polarity critical for yield optimization . Similarly, allyl and phenyl substituents can be introduced via Grignard reactions or nucleophilic additions, requiring inert atmospheres (e.g., nitrogen) and catalysts like BF₃·Et₂O to stabilize intermediates . Key parameters include:
- Temperature : 60–80°C for cyclization.
- Catalysts : Lewis acids (e.g., ZnCl₂) for electrophilic substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate stereoisomers.
Q. How is 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone characterized analytically, and what are the critical parameters for quantification?
Methodological Answer: Gas chromatography (GC) with hydrogen flame ionization detection (FID) is widely used, employing capillary columns (e.g., DB-5MS) and helium as the carrier gas. The normalization method quantifies purity (>97%) by comparing peak areas against internal standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions, with allyl groups showing characteristic δ 5.0–5.8 ppm (¹H) and phenyl rings at δ 7.2–7.6 ppm. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 228 [M⁺]) and fragmentation patterns for structural validation.
Q. What safety protocols are recommended for handling dihydrofuranone derivatives in laboratory settings?
Methodological Answer: Dihydrofuranones may exhibit acute toxicity (oral LD₅₀: 300–500 mg/kg) and irritancy. Key protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Fume hoods for synthesis steps involving volatile intermediates (e.g., bromolactones).
- First Aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How do computational studies inform the electronic properties and reactivity of 3-Allyl-5-methyl-3-phenyldihydro-2(3H)-furanone?
Methodological Answer: Density functional theory (DFT) calculations reveal that substituents like phenyl and allyl groups lower the HOMO-LUMO gap (ΔE ≈ 4.2 eV) compared to unsubstituted furanones (ΔE ≈ 5.8 eV), enhancing electrophilicity and antioxidative potential. Key parameters include:
Q. What mechanisms underlie the bioactivity of dihydrofuranones against bacterial biofilms, and how can structural modifications enhance efficacy?
Methodological Answer: Dihydrofuranones disrupt quorum sensing (QS) in Pseudomonas aeruginosa by competitively inhibiting LuxR-type receptors. Structural optimization strategies include:
- Halogenation : Introducing chloro or fluoro groups at C-5 increases biofilm inhibition (IC₅₀: 12 µM vs. 45 µM for non-halogenated analogs) .
- Steric Effects : Bulky substituents (e.g., phenyl at C-3) reduce enzymatic degradation by esterases.
- Synergistic Combinations : Co-administration with β-lactams enhances penetration through polysaccharide matrices .
Q. How can researchers resolve contradictory data in biological activity studies of dihydrofuranone derivatives?
Methodological Answer: Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or strain-specific responses. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
